molecular formula C22H29ClN6O2 B2655757 7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898409-29-5

7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2655757
CAS RN: 898409-29-5
M. Wt: 444.96
InChI Key: BRLHVWDTIGKBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29ClN6O2 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

Compounds structurally related to "7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been investigated for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and evaluated for potential psychotropic activities. A study highlighted the design of new series of derivatives as potent ligands for these receptors, displaying anxiolytic and antidepressant properties in vivo. This suggests their significance in the development of new therapeutic agents for treating mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another area of application is the exploration of analgesic properties. Derivatives have shown significant analgesic and anti-inflammatory effects in vivo, surpassing reference drugs in efficacy. This points to the potential of these compounds as novel classes of pain relievers, warranting further pharmacological evaluations (Zygmunt et al., 2015).

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds, such as N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives, has been conducted. Certain derivatives have demonstrated strong anticonvulsant activity in animal models, offering a basis for the development of new antiepileptic drugs (Obniska et al., 2005).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-3-4-5-10-27-11-13-28(14-12-27)21-24-19-18(20(30)25-22(31)26(19)2)29(21)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHVWDTIGKBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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